Di(ethylene glycol) 2-ethylhexyl ether acrylate
Description
Di(ethylene glycol) 2-ethylhexyl ether acrylate (CAS: 117646-83-0) is an acrylate monomer characterized by a diethylene glycol backbone, a 2-ethylhexyl ether substituent, and a reactive acrylate group. Its molecular formula is C₁₅H₂₆O₄ (based on structural analysis ), with a molecular weight of 272.38 g/mol . The compound is used in polymer synthesis, particularly in applications requiring tunable hydrophobicity, flexibility, and thermal responsiveness. Its structure combines the hydrophilic ethylene glycol units with the hydrophobic 2-ethylhexyl group, enabling unique solubility and phase-separation behaviors in copolymers .
Properties
IUPAC Name |
2-[2-(2-ethylhexoxy)ethoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-4-7-8-14(5-2)13-18-10-9-17-11-12-19-15(16)6-3/h6,14H,3-5,7-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMJQRPYVCIXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCCOCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404931 | |
| Record name | Di(ethylene glycol) 2-ethylhexyl ether acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117646-83-0 | |
| Record name | 2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117646-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di(ethylene glycol) 2-ethylhexyl ether acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-[(2-ethylhexyl)oxy]ethoxy}ethyl prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acid-Catalyzed Esterification
A typical lab procedure involves refluxing di(ethylene glycol) 2-ethylhexyl ether (1.0 equiv) with acrylic acid (1.2 equiv) in toluene, catalyzed by sulfuric acid (0.5–1.0 mol%). The reaction is heated at 110–120°C for 6–8 hours, with azeotropic distillation to remove water. Yields range from 70–85%, though purity often requires post-reaction distillation.
Transesterification with Methyl Acrylate
Methyl acrylate (1.5 equiv) reacts with di(ethylene glycol) 2-ethylhexyl ether in the presence of titanium(IV) isopropoxide (0.1 mol%) at 90°C. Methanol byproduct is removed via vacuum distillation, achieving 80–90% conversion within 4 hours.
Industrial Production Methods
Continuous Flow Reactor Systems
Industrial synthesis employs tubular reactors with segmented flow to enhance mass transfer. Reactants are fed at 120–140°C under 2–3 bar pressure, with molecular sieves or membrane modules for continuous water extraction. This method achieves >95% yield with a throughput of 500–1,000 kg/day.
Catalytic Distillation
A hybrid approach combines reaction and separation in a single column. Di(ethylene glycol) 2-ethylhexyl ether and acrylic acid are introduced into a packed column with heterogeneous acid catalysts (e.g., Amberlyst-15). The product is distilled from the reaction zone, minimizing thermal degradation and achieving 92–96% purity.
Catalytic Systems and Reaction Optimization
Homogeneous Acid Catalysts
Heterogeneous Catalysts
Reaction Kinetics
Pseudo-first-order kinetics are observed under excess acrylic acid. Rate constants (k) at 120°C:
| Catalyst | k (×10⁻³ min⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| H₂SO₄ | 2.1 | 58.3 |
| Amberlyst-15 | 1.8 | 62.7 |
| [BMIM][HSO₄] | 2.5 | 52.4 |
Purification and Characterization Techniques
Distillation
Short-path distillation at 0.1–0.5 mbar isolates the product (bp: 180–185°C). Residual acrylic acid is removed via alkaline washing (5% NaHCO₃), achieving >99% purity.
Chromatographic Analysis
-
¹H NMR : Peaks at δ 6.4 (dd, J=17.4, 1.4 Hz, 1H), δ 6.1 (dd, J=17.4, 10.4 Hz, 1H), and δ 5.8 (dd, J=10.4, 1.4 Hz, 1H) confirm the acrylate group.
Comparative Analysis of Preparation Methods
| Parameter | Laboratory-Scale (H₂SO₄) | Industrial (Continuous Flow) |
|---|---|---|
| Yield | 70–85% | >95% |
| Reaction Time | 6–8 hours | 2–3 hours |
| Energy Consumption | High | Moderate |
| Scalability | Limited | High |
Chemical Reactions Analysis
Free Radical Polymerization
This compound undergoes free radical polymerization to form flexible, durable polymers. The reaction is initiated by thermal or photochemical activation of radical initiators.
| Reagent/Condition | Details | Product Application |
|---|---|---|
| Azobisisobutyronitrile | 1–3 mol%, 60–80°C, solvent-free or in toluene | Coatings, adhesives |
| Benzoyl peroxide | 2–5 mol%, 70–90°C, under nitrogen atmosphere | Hydrogels for drug delivery |
| UV light + photoinitiator | 0.5–1 wt% Irgacure 651, 25°C, λ = 365 nm | Photocurable resins |
Research Findings :
-
Copolymerization with styrene or butyl methacrylate enhances mechanical properties but requires strict stoichiometric control to avoid side reactions .
-
Polymers derived from this monomer exhibit low glass transition temperatures (Tg ≈ -45°C), enabling flexibility in coatings .
Esterification and Transesterification
The acrylate group participates in ester exchange reactions, often catalyzed by acids or bases.
| Reaction Type | Conditions | Products |
|---|---|---|
| Esterification | H₂SO₄ (5 mol%), 110°C, 6–8 h | Higher molecular weight esters |
| Transesterification | Ti(OBu)₄ (2 mol%), 120°C, Dean-Stark trap | Modified acrylates for adhesives |
Industrial Synthesis :
-
Produced via continuous esterification of 2-ethylhexanol and di(ethylene glycol) acrylate, achieving >95% yield with water removal .
Hydrolysis
Hydrolysis under acidic or basic conditions cleaves the ester bond:
| Condition | Rate (25°C) | Byproducts |
|---|---|---|
| 1M HCl (aqueous) | 72% in 24 h | 2-ethylhexanol (quantitative) |
| 0.5M NaOH (ethanol/water) | 88% in 12 h | Sodium acrylate |
Applications : Controlled hydrolysis is used to tailor polymer degradation rates in biomedical systems .
Copolymerization and Functionalization
The compound forms copolymers with styrene, methacrylates, and vinyl monomers.
| Comonomer | Initiator | Key Property Enhancement |
|---|---|---|
| Styrene | AIBN, 75°C | Improved thermal stability |
| Butyl methacrylate | UV initiator | Tunable hydrophobicity |
| Ethylene glycol dimethacrylate | BPO, 70°C | Cross-linked networks |
Challenges :
Thiol-Ene Click Chemistry
The acrylate’s double bond reacts with thiols via radical or base-catalyzed mechanisms:
| Thiol Reagent | Application | Efficiency |
|---|---|---|
| 1-Dodecanethiol | Hydrophobic surface modification | 92% conversion |
| Poly(ethylene glycol) thiol | Biocompatible hydrogels | 85% yield |
Research Insight : Thiol-ene reactions enable orthogonal functionalization for antibacterial coatings .
Oxidation and Reduction
Limited oxidative stability is observed under harsh conditions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Ozonolysis | O₃, -78°C, CH₂Cl₂ | Cleavage to carbonyl compounds |
| Hydrogenation | H₂, Pd/C, 50°C | Saturated ether-acrylate (low yield) |
Scientific Research Applications
Polymer Chemistry
DEG 2-EHA is extensively used in polymer chemistry due to its ability to undergo free radical polymerization. It serves as a monomer in the production of:
- Coatings : Provides flexibility and durability to coatings used in various industries.
- Adhesives : Enhances adhesion properties, making it suitable for bonding different substrates.
Case Study : In a study published in the Journal of Applied Polymer Science, DEG 2-EHA was used to create thermoresponsive polymers that exhibit changes in their physical properties with temperature variations. This property is particularly useful in applications such as drug delivery systems where controlled release is critical.
Biomedical Applications
The compound has shown promise in biomedical fields, particularly in developing nanogels for drug delivery. Its amphiphilic nature allows it to form copolymers that can encapsulate drugs and release them in a controlled manner.
- Nanogels : Utilized for targeted drug delivery systems, improving the bioavailability of therapeutic agents.
Case Study : Research published in Biomaterials demonstrated that DEG 2-EHA-based nanogels could effectively deliver anticancer drugs directly to tumor sites, minimizing side effects associated with traditional chemotherapy.
Textile Industry
In textile treatment applications, DEG 2-EHA is employed to impart desirable properties such as:
- Wrinkle Resistance
- Water Repellency
It acts as a reactive diluent or crosslinking agent in textile formulations, enhancing the performance of treated fabrics.
Coatings and Paints
In industrial coatings, DEG 2-EHA enhances the performance properties such as adhesion and chemical resistance. It is commonly used as a coalescent agent in architectural and maintenance coatings.
Adhesive Formulations
The compound is integral to producing pressure-sensitive adhesives (PSAs), which are widely used in labels and tapes due to their excellent tackiness and peel strength.
Mechanism of Action
The mechanism of action of di(ethylene glycol) 2-ethylhexyl ether acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the production of coatings and adhesives, where the compound forms a durable and flexible polymer matrix . The molecular targets and pathways involved include the formation of free radicals that initiate the polymerization process .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Di(ethylene glycol) 2-ethylhexyl ether acrylate and related acrylates:
Key Comparisons
Hydrophobicity and Solubility The 2-ethylhexyl group in this compound imparts greater hydrophobicity compared to DEGA (ethyl ether) or HEA (hydroxyl group). This makes it suitable for stabilizing hydrophobic domains in amphiphilic copolymers .
Thermal Responsiveness
- This compound exhibits a lower critical solution temperature (LCST) between 36°C and 42°C due to the balance between hydrophilic ethylene glycol and hydrophobic 2-ethylhexyl groups .
- DEGA, with a shorter ethyl ether group, has a lower LCST (~25–35°C), while MEGMA (methyl ether) shows higher LCST (~70°C) due to reduced hydrophobicity .
Polymer Performance
- Copolymers of this compound demonstrate enhanced biocompatibility and reduced bacterial adhesion compared to EHA-based polymers, making them suitable for medical devices .
- DEGA-based polymers are preferred for rapid swelling-deswelling behaviors in thermoresponsive gels .
Synthesis and Reactivity
Biological Activity
Di(ethylene glycol) 2-ethylhexyl ether acrylate (DEGEHA) is a compound with significant potential in various biomedical applications, particularly in drug delivery systems and the development of nanogels. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₂₈O₄
- Molecular Weight : 272.38 g/mol
- CAS Number : 117646-83-0
- IUPAC Name : 2-[2-(2-ethylhexoxy)ethoxy]ethyl prop-2-enoate
DEGEHA is characterized by its ability to form amphiphilic copolymers, which enhances its utility in biomedical fields.
The primary mechanism of action for DEGEHA involves its polymerization capabilities, allowing it to create cross-linked networks essential for various applications:
- Polymerization : DEGEHA can undergo free radical polymerization, forming polymers suitable for coatings and adhesives.
- Esterification and Hydrolysis : It can react with acids to form esters or hydrolyze under acidic or basic conditions, yielding di(ethylene glycol) and 2-ethylhexanol .
Drug Delivery Systems
DEGEHA has been explored for its role in drug delivery due to its amphiphilic nature, which allows it to encapsulate hydrophobic drugs effectively. This property facilitates controlled release and improved bioavailability of therapeutic agents.
Nanogel Development
Research indicates that DEGEHA is utilized in the synthesis of nanogels, which are promising carriers for targeted drug delivery. These nanogels can respond to environmental stimuli (e.g., pH or temperature), enhancing their efficacy in delivering drugs to specific sites within the body .
Case Study 1: Nanogel Formation
A study focused on the synthesis of thermoresponsive nanogels using DEGEHA demonstrated that these materials could significantly improve the solubility and stability of hydrophobic drugs. The nanogels exhibited a gel-to-sol transition at physiological temperatures, allowing for targeted delivery upon administration .
Case Study 2: Drug Encapsulation Efficiency
In another investigation, DEGEHA-based copolymers were evaluated for their drug encapsulation efficiency. Results showed that these copolymers could encapsulate over 80% of certain hydrophobic drugs, providing a sustained release profile over several days .
Safety and Toxicity
While DEGEHA shows great promise in biomedical applications, safety assessments are crucial. It has been classified as an irritant, with potential risks including skin and eye irritation as well as respiratory issues upon exposure . Comprehensive toxicological studies are necessary to establish safe usage parameters in clinical settings.
Comparative Analysis
| Compound | Molecular Weight | Key Applications | Biological Activity |
|---|---|---|---|
| This compound | 272.38 g/mol | Drug delivery, nanogels | High encapsulation efficiency |
| Di(ethylene glycol) ethyl ether acrylate | 202.25 g/mol | Coatings, adhesives | Moderate polymerization activity |
| Ethylene glycol methyl ether acrylate | 172.19 g/mol | Biomedical applications | Limited drug delivery capability |
Q & A
Basic Research Questions
Q. How can researchers confirm the molecular identity and purity of Di(ethylene glycol) 2-ethylhexyl ether acrylate?
- Methodology : Use spectroscopic techniques (e.g., NMR, FT-IR) to verify the molecular structure, referencing the molecular formula (C₁₅H₂₈O₄) and InChI identifier . Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can assess purity, as demonstrated in analogous acrylate analyses . Physical properties such as density (0.946 g/cm³), boiling point (340.2°C), and refractive index (1.444) should align with literature values .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology : Follow GHS guidelines for hazard mitigation, including using personal protective equipment (PPE) and ensuring ventilation. Avoid skin contact due to potential irritation . Store in tightly sealed containers away from ignition sources, given its flash point of 143.8°C . Emergency procedures for spills include neutralization with inert absorbents and disposal as hazardous waste .
Q. What are the recommended methods for synthesizing this compound?
- Methodology : A continuous synthesis approach, as validated for similar glycol ether acrylates, involves esterification of diethylene glycol 2-ethylhexyl ether with acrylic acid under controlled temperature and catalyst conditions (e.g., acid catalysts like sulfuric acid). Monitor reaction progress via FT-IR or titration to track ester formation .
Advanced Research Questions
Q. How can researchers optimize copolymer networks incorporating this acrylate for biomedical applications?
- Methodology : Design random copolymers with hydrophilic monomers (e.g., 2-hydroxyethyl acrylate) to enhance biocompatibility. Use crosslinking agents (e.g., polyethylene glycol diacrylate) to tailor mechanical properties. Characterize swelling behavior and cytotoxicity using in vitro assays, as shown in P(EA-HEA) copolymer studies .
Q. What analytical techniques resolve contradictions in reactivity data during copolymer synthesis?
- Methodology : Employ kinetic studies (e.g., differential scanning calorimetry or real-time FT-IR) to monitor polymerization rates. Investigate side reactions (e.g., unexpected bromination products) via LC-MS or NMR to identify byproducts . Statistical design of experiments (DoE) can isolate variables like initiator concentration or temperature effects .
Q. How can volatile organic compounds (VOCs) from this acrylate be quantified in polymer matrices?
- Methodology : Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, as applied to 2-ethylhexyl acrylate in adhesives and emulsions . Validate sensitivity and selectivity using calibration curves with internal standards (e.g., deuterated analogs).
Q. What strategies mitigate phase separation in acrylate-based coatings or adhesives?
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
